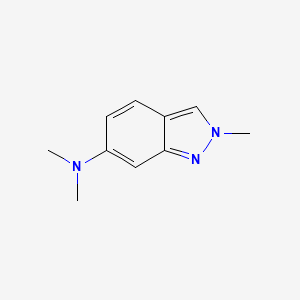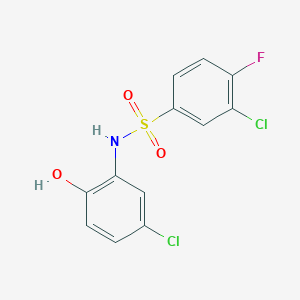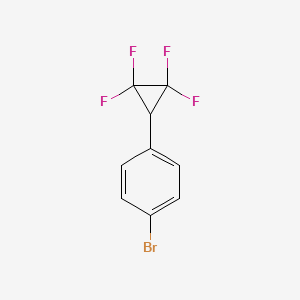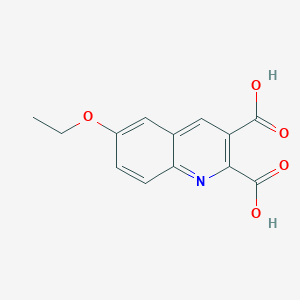![molecular formula C9H5ClF3+ B12624243 2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium CAS No. 919791-24-5](/img/structure/B12624243.png)
2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluormethyl)phenyl]chloriren-1-ium ist eine chemische Verbindung, die sich durch das Vorhandensein einer Trifluormethylgruppe auszeichnet, die an einen Phenylring gebunden ist, der wiederum mit einem Chlorireniumion verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die radikalische Trifluormethylierung von kohlenstoffzentrierten Radikalzwischenprodukten . Dieser Prozess erfordert oft spezielle Katalysatoren und Reaktionsbedingungen, um die erfolgreiche Einlagerung der Trifluormethylgruppe zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[4-(Trifluormethyl)phenyl]chloriren-1-ium kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Das Chlorireniumion kann an Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen produzieren können.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluormethyl)phenyl]chloriren-1-ium hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug in biologischen Studien, insbesondere bei der Entwicklung neuer Medikamente und Therapeutika.
Medizin: Ihre potenziellen pharmakologischen Aktivitäten werden zur Behandlung verschiedener Krankheiten untersucht.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a valuable tool in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Its potential pharmacological activities are being explored for the treatment of various diseases.
Wirkmechanismus
Der Wirkungsmechanismus von 2-[4-(Trifluormethyl)phenyl]chloriren-1-ium beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Trifluormethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Rezeptoren verstärken, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-2-(trifluormethyl)phenylisocyanat: Diese Verbindung teilt sich die Trifluormethyl- und Phenylgruppen, unterscheidet sich jedoch in ihrer funktionellen Gruppe, die ein Isocyanat anstelle eines Chlorireniumions ist.
4-(Trifluormethyl)phenylacetonitril: Eine weitere ähnliche Verbindung mit einer Trifluormethylgruppe, die an einen Phenylring gebunden ist, jedoch mit einer Acetonitril-funktionellen Gruppe.
Einzigartigkeit
2-[4-(Trifluormethyl)phenyl]chloriren-1-ium ist aufgrund des Vorhandenseins des Chlorireniumions einzigartig, das im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen diese Eigenschaften von Vorteil sind.
Eigenschaften
CAS-Nummer |
919791-24-5 |
|---|---|
Molekularformel |
C9H5ClF3+ |
Molekulargewicht |
205.58 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)phenyl]-1-chloroniacycloprop-2-ene |
InChI |
InChI=1S/C9H5ClF3/c11-9(12,13)7-3-1-6(2-4-7)8-5-10-8/h1-5H/q+1 |
InChI-Schlüssel |
YIXORWYOGFWOHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C[Cl+]2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)

![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
methanone](/img/structure/B12624211.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B12624213.png)
![3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid](/img/structure/B12624216.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12624217.png)



![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
